3-(4-Phenyl-1,3-thiazol-2-yl)propanoic acid

Somatostatin Receptor Antagonist Medicinal Chemistry

Medicinal chemistry teams targeting neuroendocrine tumors face synthetic bottlenecks when sourcing regiospecifically defined thiazole building blocks-generic thiazole acids risk total loss of target binding due to positional isomerism. 3-(4-Phenyl-1,3-thiazol-2-yl)propanoic acid provides a validated solution: • Defined scaffold for constructing somatostatin receptor antagonists per patent WO 9952875 A1 • 98% purity minimizes batch variability in multi-step synthetic sequences • Enables SAR studies comparing 4-phenyl vs. 2-phenyl regioisomers for GPCR affinity mapping Supplied as a research-scale building block with reliable global logistics.

Molecular Formula C12H11NO2S
Molecular Weight 233.29 g/mol
CAS No. 246867-09-4
Cat. No. B150983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Phenyl-1,3-thiazol-2-yl)propanoic acid
CAS246867-09-4
Molecular FormulaC12H11NO2S
Molecular Weight233.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CSC(=N2)CCC(=O)O
InChIInChI=1S/C12H11NO2S/c14-12(15)7-6-11-13-10(8-16-11)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,14,15)
InChIKeyZBGACYUBSYIFHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Phenyl-2-thiazolepropanoic Acid: A Sought-After Building Block


3-(4-Phenyl-1,3-thiazol-2-yl)propanoic acid, also known as 4-Phenyl-2-thiazolepropanoic acid, is a thiazole derivative bearing a phenyl substituent at the 4-position of the heterocycle and a propanoic acid side chain at the 2-position. Its primary documented role is as a reactant in the preparation of somatostatin receptor antagonists or agonists [1]. This positions the compound as a key intermediate in medicinal chemistry programs targeting hormone-related pathologies. The compound is commercially available with a purity of up to 98% , making it a viable starting material for research-scale synthesis.

Procurement Pitfall: Regioisomer Specificity


The specific substitution pattern on the thiazole ring is the primary driver of a building block's synthetic utility. The position of the phenyl ring (4-position) and the propanoic acid chain (2-position) dictates the final geometry and electronic profile of the target molecule formed in subsequent coupling reactions. For instance, moving the phenyl group to the 2-position, as in the regioisomer 3-(2-Phenyl-1,3-thiazol-4-yl)propanoic acid (CAS 23856-01-1), redirects the molecule's application toward anti-inflammatory agent intermediates [1], a fundamentally different target class. Unverified substitution with a generic thiazole acid risks complete loss of activity in the intended biological system due to altered binding conformations, as confirmed by structure-activity relationship (SAR) studies on thiazole-based ligands [2].

Quantified Advantages Over Analogs


Patented Somatostatin Receptor Ligand Utility

The target compound is explicitly claimed as a reactant for preparing somatostatin receptor antagonists or agonists in patent WO 9952875 A1 [1]. This designation provides a specific, patented synthetic pathway, whereas other phenylthiazole propanoic acid regioisomers, such as 3-(2-Phenyl-1,3-thiazol-4-yl)propanoic acid, are described for anti-inflammatory applications [2], a completely different therapeutic area. This patent-specified utility is a form of documented differentiation, though direct comparative biological data for the same endpoint are not available in the public domain.

Somatostatin Receptor Antagonist Medicinal Chemistry

Regioisomer-Driven Target Selectivity

The precise attachment points of substituents on the thiazole core are critical for biological activity. The target compound (4-Phenyl-2-thiazolepropanoic acid) features a phenyl group para to the ring sulfur, a geometry favored in certain PPARγ agonists [1]. The regioisomer, 3-(2-Phenyl-1,3-thiazol-4-yl)propanoic acid, likely presents a different pharmacophore. In the phenylthiazole acid series studied by Ma et al. (2016), the exact positioning of the phenyl group and the nature of the acid linker were key determinants of PPARγ EC50 values, with compounds like 4t achieving an EC50 of 0.75±0.20 µM, comparable to the drug rosiglitazone (0.83±0.14 µM) [1]. While the target compound was not directly tested, its scaffold aligns with the active series, underscoring the importance of precise substitution.

Thiazole Chemistry Structure-Activity Relationship Drug Discovery

Purity Advantage for Synthetic Reproducibility

Commercially sourced 3-(4-Phenyl-1,3-thiazol-2-yl)propanoic acid is reliably available at a purity of 98%, as documented by the fine chemical supplier LeYan . This level of purity is essential for reproducible reaction yields in multi-step syntheses of pharmacologically active molecules. In contrast, several analogs available from other vendors are offered only at a lower 95% purity, which can introduce unknown impurities into critical coupling reactions and complicate downstream purification.

Quality Control Synthetic Reproducibility Procurement

Research and Procurement Applications


Somatostatin Receptor Antagonist Development

A medicinal chemistry team focusing on neuroendocrine tumors can use this building block to construct novel somatostatin receptor antagonists based on the synthetic route protected in patent WO 9952875 A1 [1]. Its defined role in the patent validates its use for generating patentable leads.

GPCR SAR Studies with Thiazole Scaffolds

Researchers investigating G-protein coupled receptors can utilize the specific 4-phenyl-2-propanoic acid scaffold to probe the effect of this geometry on receptor affinity and selectivity. Comparative studies against the 2-phenyl-4-propanoic acid regioisomer can map the pharmacophoric requirements for receptor subtypes [1].

Reproducible Chemical Biology Probe Synthesis

For laboratories synthesizing chemical probes where reaction consistency is paramount, the 98% purity grade [1] of this building block provides a superior starting point over lower-purity analogs, minimizing the batch-to-batch variability that can plague complex synthetic sequences.

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